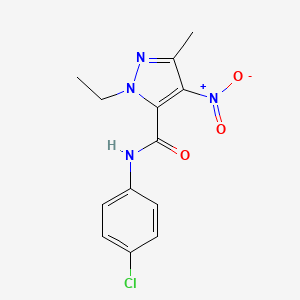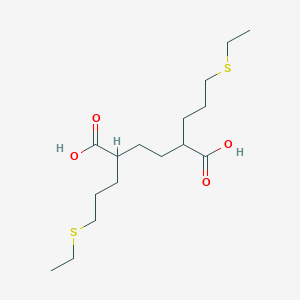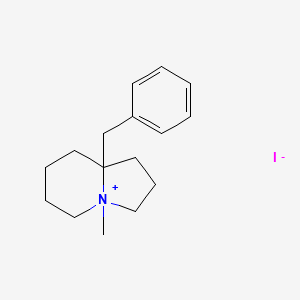![molecular formula C16H28O4 B14736742 [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate CAS No. 6308-20-9](/img/structure/B14736742.png)
[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate: is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with butanoyloxymethyl and butanoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate typically involves esterification reactions. One common method is the reaction between [4-(Hydroxymethyl)cyclohexyl]methanol and butanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
[4-(Hydroxymethyl)cyclohexyl]methanol+Butanoic acidH2SO4[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate can undergo oxidation reactions, particularly at the butanoyloxymethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as hydroxide ions can replace the butanoate group, forming the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alcohols and carboxylate salts.
Aplicaciones Científicas De Investigación
[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed in the body.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mecanismo De Acción
The mechanism of action of [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate involves the hydrolysis of its ester bonds in the presence of water or enzymes such as esterases. This hydrolysis results in the formation of [4-(Hydroxymethyl)cyclohexyl]methanol and butanoic acid. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Acetoxymethyl)cyclohexyl]methyl acetate: Similar structure but with acetate groups instead of butanoate.
[4-(Propionyloxymethyl)cyclohexyl]methyl propionate: Similar structure but with propionate groups.
[4-(Hexanoyloxymethyl)cyclohexyl]methyl hexanoate: Similar structure but with hexanoate groups.
Uniqueness
- The length of the butanoate chain provides a distinct set of physical and chemical properties compared to shorter or longer ester chains.
[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate: has a unique balance of hydrophobic and hydrophilic properties due to its butanoate groups, making it suitable for specific applications in drug delivery and polymer production.
Propiedades
Número CAS |
6308-20-9 |
|---|---|
Fórmula molecular |
C16H28O4 |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
[4-(butanoyloxymethyl)cyclohexyl]methyl butanoate |
InChI |
InChI=1S/C16H28O4/c1-3-5-15(17)19-11-13-7-9-14(10-8-13)12-20-16(18)6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
TYWVYIOSQQXLMV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC1CCC(CC1)COC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


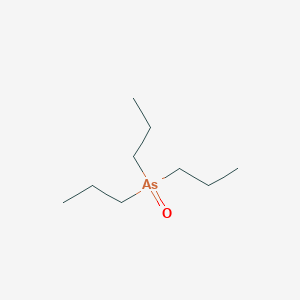
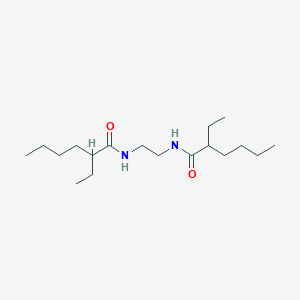

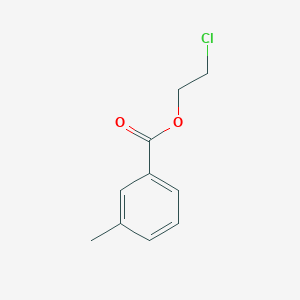
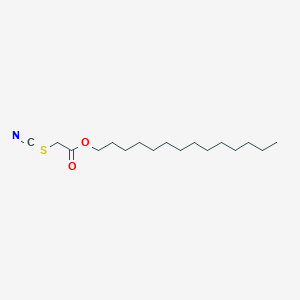
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
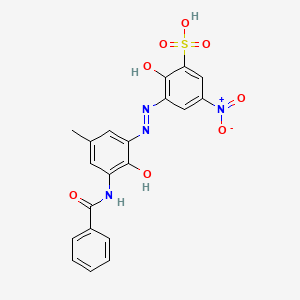
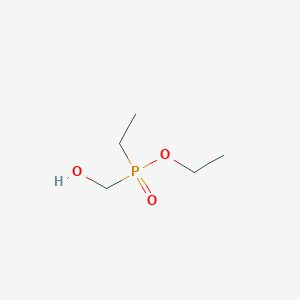
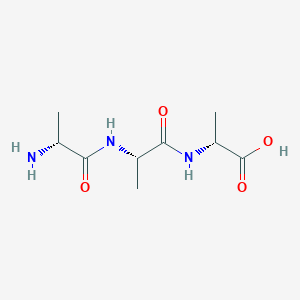
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
